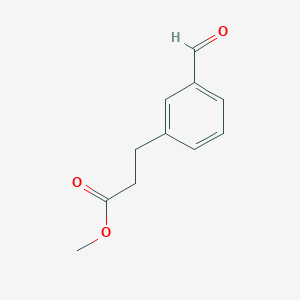

Methyl 3-(3-formylphenyl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-(3-formylphenyl)propanoate” is an organic compound with the molecular formula C11H12O3 . It is a part of a class of compounds known as esters, which are characterized by a carbonyl group adjacent to an ether group.

Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-formylphenyl)propanoate” consists of a methyl ester group (-COOCH3) attached to a propyl group (C3H7), which is further connected to a phenyl ring with a formyl group (-CHO) at the 3-position . The exact 3D structure would require more sophisticated analysis like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(3-formylphenyl)propanoate” are not fully available in the search results. The compound has a molecular weight of 192.21100 . Other properties like density, boiling point, melting point, and flash point are not specified .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

One study focused on the isolation of phenolic compounds from the tender leaves of Eucommia ulmoides Oliv., including Methyl 3-(3,4-dihydroxyphenyl)propanoate, demonstrating modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells. This finding suggests potential anti-inflammatory applications for these compounds (Ren et al., 2021).

Anticancer Applications

Another research explored the synthesis and formulation of a novel nanodrug, aiming at cancer therapy. The study synthesized a compound by condensing 8-formyl-7-hydroxy-4-phenylcoumarin with L-tryptophan methyl ester, exhibiting cytotoxic effects against MCF-7 and A549 cancer cell lines. This approach highlights the potential use of Methyl 3-(3-formylphenyl)propanoate derivatives in anticancer drug development (Budama-Kilinc et al., 2020).

Synthetic Methodology

Research into synthetic routes towards derivatives of 3-(Phenylsulfonimidoyl)propanoic Acid includes strategies for imination, indicating the versatility of Methyl 3-(3-formylphenyl)propanoate in synthetic organic chemistry. Such methodologies provide foundational techniques for the preparation of complex molecules with potential therapeutic applications (Tye & Skinner, 2002).

Material Science

A study involving the loading of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate by mesoporous silica nanoparticles for use as an antioxidant in synthetic ester lubricant oil demonstrates the material science applications of derivatives of Methyl 3-(3-formylphenyl)propanoate. This research shows its potential in improving the stability and performance of industrial materials (Huang et al., 2018).

Antimicrobial Applications

The synthesis and biological evaluation of Danshensu derivatives, including those structurally related to Methyl 3-(3-formylphenyl)propanoate, were explored for anti-myocardial ischemia drug candidates, showcasing the broad biological activity and potential therapeutic benefits of these compounds (Dong, Wang, & Zhu, 2009).

Eigenschaften

IUPAC Name |

methyl 3-(3-formylphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-4,7-8H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHVHISLBSRYBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=CC=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-formylphenyl)propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride](/img/structure/B2629272.png)

![1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium](/img/structure/B2629282.png)

![(5-Methylpyrazin-2-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2629283.png)

![(1R,6R,8R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B2629285.png)

![ethyl 3-(4-fluorophenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2629288.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2629289.png)